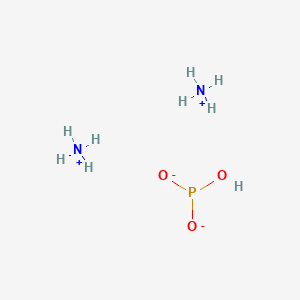
Ammonium hydrogenphosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium hydrogenphosphite is an inorganic compound with the chemical formula ( \text{NH}_4\text{H}_2\text{PO}_3 ) It is a salt composed of ammonium cations (( \text{NH}_4^+ )) and hydrogenphosphite anions (( \text{H}_2\text{PO}_3^- ))
Wirkmechanismus
Target of Action
Ammonium hydrogenphosphite, also known as diazanium hydrogen phosphite, is a versatile inorganic compound that is widely used in various industries . Its primary targets are the soil and plants in agricultural applications . It supplies soil with the elements nitrogen and phosphorus in a form usable by plants .
Mode of Action
The chemical structure of this compound consists of a central phosphate ion surrounded by two ammonium ions and one hydrogen ion . This arrangement results in a crystalline solid with a strong ionic bond character . The ammonium ions in this compound contribute two nitrogen atoms, while the phosphate ion provides one phosphorus atom . This unique combination makes this compound an excellent source of nitrogen and phosphorus, two essential nutrients required for plant growth and development .
Biochemical Pathways
Ammonia oxidation is a fundamental core process in the global biogeochemical nitrogen cycle . Oxidation of ammonia to nitrite is the first and rate-limiting step in nitrification and is carried out by distinct groups of microorganisms . This compound, being a source of ammonia, can contribute to this biochemical pathway.
Pharmacokinetics
The pharmacokinetics of this compound is largely determined by its physical and chemical properties. It is highly soluble in water, ensuring efficient nutrient delivery in agricultural applications and facilitating its use in various industrial processes . It exhibits good thermal stability, making it suitable for processes involving elevated temperatures . Its slightly acidic pH in aqueous solutions can be beneficial in certain applications where pH control is crucial .
Result of Action
The result of the action of this compound is the provision of essential nutrients to the soil and plants. It supplies soil with the elements nitrogen and phosphorus in a form usable by plants . This leads to robust plant growth and development.
Action Environment
The action of this compound is influenced by environmental factors. Its high solubility in water ensures efficient nutrient delivery in agricultural applications . Its good thermal stability makes it suitable for processes involving elevated temperatures .
Biochemische Analyse
Biochemical Properties
Ammonium hydrogenphosphite may participate in biochemical reactions similarly to other ammonium compounds. For instance, ammonium dihydrogen phosphate has been shown to participate in crystal growth processes, potentially through hydrogen bonding
Cellular Effects
Related compounds like ammonium dihydrogen phosphate have been shown to influence cell function . For instance, it has been shown to affect the corrosion rates of magnesium alloy electrodes, which could potentially influence cellular metabolism .
Temporal Effects in Laboratory Settings
Related compounds like ammonium dihydrogen phosphate have been studied for their thermogenesis curves, showing one, two, or three peaks depending on the molar ratios .
Metabolic Pathways
Ammonium compounds are known to play key roles in nitrogen metabolism .
Transport and Distribution
Related compounds like ammonium dihydrogen phosphate have been shown to be transported across biological membranes .
Subcellular Localization
Related compounds like ammonium dihydrogen phosphate have been shown to localize on the apical side of calcifying cells and in their intracellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium hydrogenphosphite can be synthesized through the reaction of ammonium hydroxide (( \text{NH}_4\text{OH} )) with phosphorous acid (( \text{H}_3\text{PO}_3 )). The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of ammonium hydroxide with phosphorous acid. The process is optimized to maximize yield and purity, often involving the use of continuous reactors and precise control of reaction parameters such as temperature, concentration, and pH.
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium hydrogenphosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ammonium phosphate.
Reduction: It can be reduced to form phosphine gas (( \text{PH}_3 )).
Substitution: It can participate in substitution reactions where the hydrogenphosphite anion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (( \text{H}_2\text{O}_2 )) and potassium permanganate (( \text{KMnO}_4 )).
Reduction: Reducing agents such as sodium borohydride (( \text{NaBH}_4 )) can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Ammonium phosphate (( \text{NH}_4\text{H}_2\text{PO}_4 )).
Reduction: Phosphine gas (( \text{PH}_3 )).
Substitution: Depending on the substituent, various ammonium salts can be formed.
Wissenschaftliche Forschungsanwendungen
Ammonium hydrogenphosphite has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It can be used in studies involving phosphorus metabolism and nutrient cycles.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for other biologically active compounds.
Industry: It is used in the production of fertilizers, fire retardants, and corrosion inhibitors.
Vergleich Mit ähnlichen Verbindungen
Ammonium dihydrogen phosphate (( \text{NH}_4\text{H}_2\text{PO}_4 )): Used primarily as a fertilizer and fire retardant.
Diammonium phosphate (( (\text{NH}_4)_2\text{HPO}_4 )): Commonly used in fertilizers and as a fire retardant.
Ammonium phosphate (( (\text{NH}_4)_3\text{PO}_4 )): Used in fertilizers and various industrial applications.
Uniqueness: Ammonium hydrogenphosphite is unique due to its specific chemical structure and reactivity. It offers distinct advantages in certain applications, such as its potential use in specialized fertilizers and its role in specific chemical synthesis processes.
Eigenschaften
IUPAC Name |
diazanium;hydrogen phosphite |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.HO3P/c;;1-4(2)3/h2*1H3;1H/q;;-2/p+2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDZEHRQSMRTPR-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].OP([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H9N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine](/img/structure/B2961052.png)
![2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2961053.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2961054.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2961056.png)
![3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine](/img/structure/B2961057.png)
![N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2961058.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2961059.png)
![[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B2961065.png)
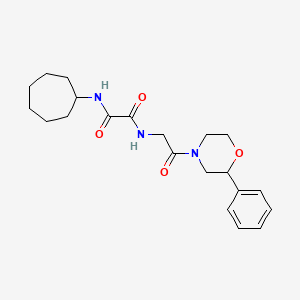
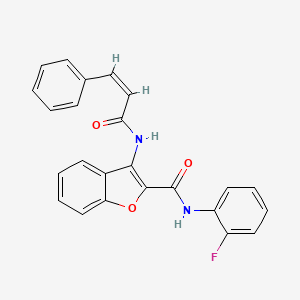
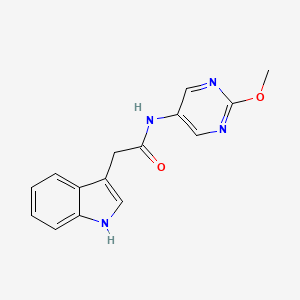
![2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2961070.png)
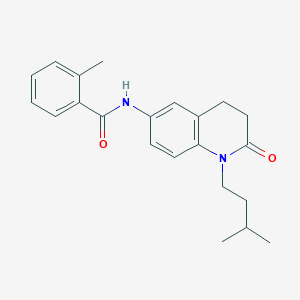
![2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2961072.png)
